molecular formula C25H27ClN4O2 B11361451 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B11361451
M. Wt: 451.0 g/mol
InChI Key: RZHPZPPYUVXRAV-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is a complex organic compound that features an indole moiety, a piperazine ring, and a pyrrolidinone structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the chloro group at the 5-position.

The next step involves the coupling of the indole derivative with a piperazine derivative. This can be achieved through a nucleophilic substitution reaction, where the indole derivative reacts with a piperazine compound in the presence of a suitable base . Finally, the pyrrolidinone ring is introduced through a cyclization reaction, often using a reagent such as phosgene or a similar carbonylating agent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is unique due to its combination of an indole moiety, a piperazine ring, and a pyrrolidinone structure. This combination provides a balance of stability, bioavailability, and binding affinity, making it a promising candidate for further research and development .

Properties

Molecular Formula

C25H27ClN4O2

Molecular Weight

451.0 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C25H27ClN4O2/c26-20-6-7-23-22(15-20)18(16-27-23)8-9-30-17-19(14-24(30)31)25(32)29-12-10-28(11-13-29)21-4-2-1-3-5-21/h1-7,15-16,19,27H,8-14,17H2

InChI Key

RZHPZPPYUVXRAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)Cl

Origin of Product

United States

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